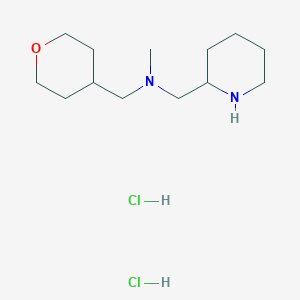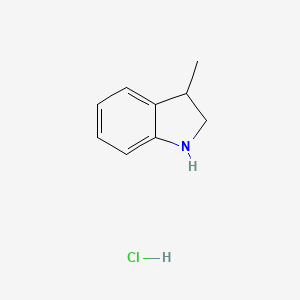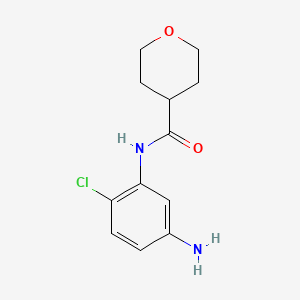
Carbamato de azetidin-3-il
Descripción general
Descripción
Azetidin-3-yl carbamate is a chemical compound with the molecular weight of 152.58 . It is also known as 3-azetidinyl carbamate hydrochloride . The compound is a powder and is stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of carbamate derivatives, such as Azetidin-3-yl carbamate, has been accomplished using carbamoyl chloride in the presence of various bases or catalysts . A tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene at 90˚C to generate the corresponding carbamates in good yields .Molecular Structure Analysis
The molecular structure of Azetidin-3-yl carbamate is represented by the InChI code: 1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H .Chemical Reactions Analysis
Azetidines, such as Azetidin-3-yl carbamate, are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Many compounds that contain a carbamate group are currently in various stages of preclinical and clinical trials .Physical And Chemical Properties Analysis
Azetidin-3-yl carbamate has a molecular weight of 172.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Aplicaciones Científicas De Investigación
Derivados de Aminoácidos
El carbamato de azetidin-3-il se utiliza en la síntesis de nuevos derivados de aminoácidos de azetidina y oxetano . Estos derivados tienen aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos y compuestos bioactivos.
Reacción de Acoplamiento Cruzado de Suzuki–Miyaura
El this compound se utiliza en la reacción de acoplamiento cruzado de Suzuki–Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar compuestos biarílicos, que son motivos comunes en productos farmacéuticos y materiales orgánicos.
Química Heterocíclica
El this compound juega un papel importante en la química heterocíclica . Se utiliza en la síntesis de heterociclos saturados de cuatro miembros, conocidos como azetidinas, que se utilizan para una amplia variedad de productos naturales y sintéticos que exhiben una variedad de actividades biológicas.
Mecanismo De Acción
Mode of Action
It is known that azetidines, in general, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various interactions with biological targets .
Biochemical Pathways
Azetidines are known to play a significant role in organic synthesis and medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A related compound, tert-butyl azetidin-3-yl(methyl)carbamate, is reported to have high gastrointestinal absorption and is considered to be bbb permeant . . These properties may influence the bioavailability of Azetidin-3-yl carbamate.
Safety and Hazards
Direcciones Futuras
Azetidines, including Azetidin-3-yl carbamate, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and this review provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .
Análisis Bioquímico
Biochemical Properties
Azetidin-3-yl carbamate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor. The interaction between azetidin-3-yl carbamate and acetylcholinesterase involves the formation of a covalent bond, leading to the inhibition of the enzyme’s activity. This inhibition can result in the accumulation of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, azetidin-3-yl carbamate has been shown to interact with other proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
The effects of azetidin-3-yl carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidin-3-yl carbamate has been observed to induce apoptosis in cancer cells by disrupting the tubulin polymerization process, which is essential for cell division . Furthermore, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. The impact of azetidin-3-yl carbamate on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of azetidin-3-yl carbamate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, azetidin-3-yl carbamate binds to the active site of acetylcholinesterase, forming a stable covalent bond that inhibits the enzyme’s activity . This inhibition results in the accumulation of acetylcholine, which can overstimulate cholinergic receptors and disrupt normal neurotransmission. Additionally, azetidin-3-yl carbamate has been shown to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of azetidin-3-yl carbamate change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that azetidin-3-yl carbamate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . The long-term effects of azetidin-3-yl carbamate on cellular function include sustained inhibition of enzyme activity and prolonged disruption of cellular processes such as cell division and metabolism. In vitro and in vivo studies have demonstrated that the compound’s effects can persist for several hours to days, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of azetidin-3-yl carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, azetidin-3-yl carbamate can induce toxic effects, including neurotoxicity and hepatotoxicity . Studies in animal models have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more severe adverse effects. For instance, high doses of azetidin-3-yl carbamate have been associated with convulsions, respiratory distress, and even death in some animal models . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Azetidin-3-yl carbamate is involved in several metabolic pathways, including those related to its degradation and detoxification. The compound is metabolized primarily through enzymatic hydrolysis, which breaks down the carbamate ester or amide linkage . This process is facilitated by enzymes such as esterases and amidases, which convert azetidin-3-yl carbamate into its respective metabolites. These metabolites can then enter various metabolic pathways, affecting metabolic flux and the levels of key metabolites. Additionally, azetidin-3-yl carbamate may influence nitrogen assimilation and C1 metabolism, further highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of azetidin-3-yl carbamate within cells and tissues involve several key mechanisms. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, azetidin-3-yl carbamate can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as its solubility, molecular weight, and affinity for specific biomolecules. Studies have shown that azetidin-3-yl carbamate can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of azetidin-3-yl carbamate is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, azetidin-3-yl carbamate may be targeted to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can localize to the endoplasmic reticulum, affecting protein synthesis and folding. The subcellular localization of azetidin-3-yl carbamate is essential for its ability to modulate cellular processes and exert its biochemical effects .
Propiedades
IUPAC Name |
azetidin-3-yl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-4(7)8-3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVNJDIBQYYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1465046.png)

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1465050.png)

![tert-butyl N-[2-(benzylamino)cyclohexyl]carbamate](/img/structure/B1465053.png)




![4-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/no-structure.png)
![1H-pyrrolo[3,2-b]pyridine-3,6-dicarboxylic acid](/img/structure/B1465064.png)
![methyl 6-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1465065.png)
![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465066.png)
